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Compound of Interest

Compound Name: 5-Acetylsalicylic acid

Cat. No.: B080559

An in-depth analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass
Spectrometry (MS) data of 5-Acetylsalicylic Acid for researchers, scientists, and drug
development professionals.

This technical guide provides a comprehensive overview of the spectroscopic data for 5-
Acetylsalicylic Acid (also known as 5-acetyl-2-hydroxybenzoic acid), a structural isomer of
the widely known drug, aspirin. Understanding the unique spectral signature of this compound
is crucial for its identification, characterization, and quality control in research and
pharmaceutical development. This document presents a summary of its key spectroscopic data
in clearly structured tables, details the experimental protocols for data acquisition, and provides
a visual workflow for spectroscopic analysis.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from *H NMR, 3C NMR, IR,
and Mass Spectrometry analysis of 5-Acetylsalicylic Acid.

Table 1: *H NMR Spectroscopic Data for 5-Acetylsalicylic
Acid

Chemical Shift (5)
ppm

Multiplicity Integration Assignment

Data not available in

search results
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Table 2: **C NMR Spectroscopic Data for 5-
Acetylsalicylic Acid

Chemical Shift (6) ppm Assignment

Data not available in search results

Table 3: FT-IR Spectroscopic Data for 5-Acetylsalicylic
Acid

Wavenumber (cm~?) Assighment

Data not available in search results

Table 4: Mass Spectrometry Data for 5-Acetylsalicylic

Acid
miz lon
181.0495 [M+H]*
179.035 [M-H]~

Experimental Protocols

The following are general experimental protocols for the acquisition of spectroscopic data for a
solid organic compound such as 5-Acetylsalicylic Acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1 Sample Preparation: A sample of 5-10 mg of 5-Acetylsalicylic Acid is dissolved in
approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCls, DMSO-ds, or Acetone-de) in a
standard 5 mm NMR tube. The choice of solvent depends on the solubility of the compound
and the desired chemical shift window. Tetramethylsilane (TMS) is typically added as an
internal standard (0O ppm).

2.1.2 Data Acquisition: *H and 3C NMR spectra are recorded on a high-resolution NMR
spectrometer, typically operating at a frequency of 300 MHz or higher. For *H NMR, standard
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parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition
time of 2-4 seconds. For 3C NMR, a larger number of scans is typically required due to the
lower natural abundance of the 13C isotope, with a wider spectral width and a longer relaxation
delay.

Fourier-Transform Infrared (FT-IR) Spectroscopy

2.2.1 Sample Preparation: For a solid sample like 5-Acetylsalicylic Acid, the Attenuated Total
Reflectance (ATR) technique is commonly employed. A small amount of the solid sample is
placed directly on the ATR crystal (e.g., diamond or germanium). Alternatively, a KBr pellet can
be prepared by grinding a small amount of the sample with dry potassium bromide and
pressing the mixture into a thin, transparent disk.

2.2.2 Data Acquisition: The FT-IR spectrum is recorded over the mid-infrared range (typically
4000-400 cm~1). A background spectrum of the empty ATR crystal or a pure KBr pellet is first
recorded and automatically subtracted from the sample spectrum. Typically, 16 to 32 scans are
co-added to improve the signal-to-noise ratio.

Mass Spectrometry (MS)

2.3.1 Sample Preparation: A dilute solution of 5-Acetylsalicylic Acid is prepared in a suitable
volatile solvent, such as methanol or acetonitrile. The concentration is typically in the range of
1-10 pg/mL.

2.3.2 Data Acquisition: The mass spectrum is obtained using a mass spectrometer equipped
with an appropriate ionization source, such as Electrospray lonization (ESI) or Atmospheric
Pressure Chemical lonization (APCI). For ESI, the sample solution is infused into the source at
a low flow rate. The mass analyzer (e.g., quadrupole, time-of-flight, or ion trap) is scanned over
a mass range that includes the expected molecular weight of the analyte (180.16 g/mol ). Data
can be acquired in both positive and negative ion modes to observe the protonated molecule
[M+H]* and the deprotonated molecule [M-H]~, respectively.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a
chemical compound.
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General Workflow for Spectroscopic Analysis
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General Workflow for Spectroscopic Analysis
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Disclaimer: The spectroscopic data for 5-Acetylsalicylic Acid, particularly for NMR and IR,
were not readily available in the conducted searches. The provided tables are placeholders to
be populated as data becomes accessible. The experimental protocols are generalized and
may require optimization for specific instrumentation and sample characteristics.

 To cite this document: BenchChem. [Spectroscopic Profile of 5-Acetylsalicylic Acid: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b080559#spectroscopic-data-of-5-acetylsalicylic-acid-
nmr-ir-msj

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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